Sp-8-Br-cAMPS

Description

Propriétés

Formule moléculaire |

C10H11BrN5O5PS |

|---|---|

Poids moléculaire |

424.17 g/mol |

Nom IUPAC |

(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C10H11BrN5O5PS/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14)/t3-,5-,6-,9-,22?/m1/s1 |

Clé InChI |

RBORURQQJIQWBS-QVRNUERCSA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |

SMILES canonique |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)O |

Synonymes |

8-bromoadenosine-3',5'-cyclic monophosphorothioate Rp-8-Br-cAMPS Sp-8-Br-cAMPS |

Origine du produit |

United States |

Foundational & Exploratory

Sp-8-Br-cAMPS: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cAMPS (Sp-8-bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent, cell-permeable analog of cyclic adenosine monophosphate (cAMP). It is widely utilized in research to selectively activate cAMP-dependent protein kinase (PKA) and investigate its downstream signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. Its resistance to phosphodiesterases (PDEs) and high affinity for PKA make it a valuable tool for dissecting the intricate roles of cAMP signaling in various cellular processes.[1][2][3]

Core Mechanism of Action: Selective Activation of Protein Kinase A (PKA)

The primary mechanism of action of this compound is the direct activation of Protein Kinase A (PKA). PKA is a key enzyme in cellular signaling, existing as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate a wide array of downstream target proteins on serine and threonine residues, modulating their activity and eliciting specific cellular responses.

This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA.[4] The "Sp" configuration of the phosphorothioate group and the bromine substitution at the 8th position of the adenine ring contribute to its high potency and selectivity for PKA.[2]

PKA-Dependent Signaling Pathway

The canonical signaling pathway initiated by this compound involves the activation of PKA and the subsequent phosphorylation of downstream targets. This pathway is central to numerous cellular functions.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of this compound and other relevant cAMP analogs with PKA.

| Compound | Parameter | Value | Notes |

| This compound | EC50 (PKA activation) | 360 nM [5][6][7] | Effective concentration for 50% of maximal PKA activation. |

| 8-Br-cAMP | EC50 (High Potency Phase) | 706 pM[8] | Activates both PKA and Epac.[8][9] |

| 8-Br-cAMP | EC50 (Low Potency Phase) | 392 µM[8] | Activates both PKA and Epac.[8][9] |

| 6-Bnz-cAMP | EC50 (NK1R Internalization) | 0.50 pM[8] | A selective activator of PKA.[9] |

| CPTOMe-cAMP | EC50 (NK1R Internalization) | 5.2 µM[8] | A selective activator of Epac.[8] |

| This compound-AM | EC50 | 1.5 µM (in sensory neurons)[10] | A cell-permeable derivative of this compound. |

Resistance to Phosphodiesterases (PDEs)

A critical feature of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs). PDEs are enzymes responsible for the degradation of cAMP, thereby terminating its signaling. The phosphorothioate modification in this compound makes it a poor substrate for most PDEs.[2] This resistance leads to a sustained elevation of the analog's concentration within the cell, resulting in prolonged activation of PKA compared to natural cAMP. This property is particularly advantageous for in vitro and in vivo studies, as it ensures a more stable and predictable biological response. While 8-Br-cAMP is also more resistant to PDEs than cAMP, it can still be slowly metabolized.[11] In contrast, PDE8 family members are notably insensitive to inhibition by common non-selective PDE inhibitors like IBMX.[12][13]

PKA-Independent Signaling via Epac

While this compound is a highly selective activator of PKA, it is important to consider the potential for activation of other cAMP effectors, particularly at higher concentrations. Exchange protein directly activated by cAMP (Epac) is another key mediator of cAMP signaling.[14] Although 8-Br-cAMP is known to activate both PKA and Epac, this compound generally exhibits a strong preference for PKA.[8][9] Researchers should be mindful of potential off-target effects on Epac, especially when using high concentrations of this compound, and consider using Epac-specific modulators to dissect the distinct contributions of PKA and Epac signaling.

Experimental Protocols

In Vitro PKA Kinase Assay using this compound

This protocol outlines a non-radioactive, ELISA-based assay to measure the activity of purified PKA upon activation by this compound.

Materials:

-

Purified PKA holoenzyme (or reconstituted regulatory and catalytic subunits)

-

This compound

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

Phospho-PKA substrate specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the PKA holoenzyme in kinase buffer to the desired concentration.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a dilution series to test a range of concentrations.

-

Prepare a stock solution of the PKA substrate peptide.

-

Prepare a working solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add the PKA holoenzyme to each well of a 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).

-

Add the PKA substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution that chelates Mg²⁺ (e.g., EDTA) or by proceeding immediately to the detection step.

-

-

ELISA-based Detection:

-

Coat a new 96-well plate with the PKA substrate peptide and incubate to allow for binding.

-

Wash the plate to remove unbound peptide.

-

Transfer the kinase reaction mixture to the peptide-coated plate and incubate to allow the phosphorylated peptide to bind.

-

Wash the plate to remove non-phosphorylated peptides and other reaction components.

-

Add the primary antibody (phospho-PKA substrate specific) and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the colorimetric reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Experimental Workflow for Investigating PKA Activation in Cells

The following diagram illustrates a typical workflow for using this compound to study PKA-dependent cellular processes.

Conclusion

This compound is an indispensable tool for the selective activation of PKA and the elucidation of its multifaceted roles in cellular signaling. Its high potency, selectivity, and resistance to phosphodiesterase degradation provide researchers with a robust method to investigate PKA-dependent pathways. This guide has provided a detailed overview of its mechanism of action, supported by quantitative data and practical experimental protocols, to aid researchers, scientists, and drug development professionals in their exploration of cAMP/PKA signaling. A thorough understanding of its properties is crucial for the design of rigorous experiments and the accurate interpretation of their outcomes.

References

- 1. This compound BIOLOG Life Science Institute [biolog.de]

- 2. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 12. cAMP-Specific Phosphodiesterases 8A and 8B, Essential Regulators of Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic and structural studies of phosphodiesterase-8A and implication on the inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Sp-8-Br-cAMPS: A Technical Guide for Researchers

Abstract

Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent and specific cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). Its chemical structure, featuring a bromine substitution at the 8th position of the adenine ring and a phosphorothioate group in the cyclic phosphate moiety, confers resistance to hydrolysis by phosphodiesterases (PDEs). This characteristic ensures sustained and targeted activation of the PKA signaling pathway, making this compound an invaluable tool in a diverse range of research fields, including immunology, oncology, and neuroscience. This technical guide provides an in-depth overview of the core applications of this compound, detailed experimental protocols, and a summary of key quantitative data to facilitate its effective use by researchers, scientists, and drug development professionals.

Core Concepts: Mechanism of Action

This compound is an analog of the endogenous second messenger cyclic adenosine monophosphate (cAMP). The primary molecular target of this compound is the regulatory subunit of PKA. In its inactive state, PKA exists as a holoenzyme composed of two regulatory and two catalytic subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

The key advantages of this compound in a research setting are:

-

PKA Activation: It is a potent agonist for PKA, with an EC50 of 360 nM.[1][2]

-

Metabolic Resistance: The phosphorothioate modification renders it resistant to degradation by PDEs, resulting in a more stable and prolonged activation of PKA compared to cAMP or 8-Br-cAMP.[3][4]

-

Membrane Permeability: The bromination at the 8th position increases its lipophilicity, allowing for efficient passage across cell membranes.[3]

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

| Compound | Parameter | Value | Target/System | Reference |

| This compound | EC50 | 360 nM | PKA activation | [1][2] |

| This compound-AM | EC50 | 1.5 µM | PKA activation in sensory neurons | [5] |

| 8-Br-cAMP | Ka | 0.05 µM | PKA activation | |

| Sp-cAMPS | EC50 | 40 µM | PDE10 GAF domain | [6] |

| Sp-cAMPS | Ki | 47.6 µM | PDE3A | [6] |

| Application | Compound | Cell Line/System | Concentration Range | Observed Effect | Reference |

| Immunology | This compound | Human T-cells | 0-1000 µM | Inhibition of T-cell activation and cytokine expression | [1] |

| Immunology | This compound | Galleria mellonella haemocytes | 50 nM | Inhibition of protein release and bacterial removal | [1] |

| Cancer Research | This compound | MCF7, MDA-MB-231, SKBR3 (Breast Cancer) | 60 µM | Inhibition of cell migration | [7] |

| Cancer Research | This compound | SKBR3 (Breast Cancer) | 60 µM | Inhibition of cell proliferation | [7] |

| Neuroscience | 8-Br-cAMP | Rat Spinal Cord Slices | Biphasic (high and low potency phases) | Induction of substance P release | [8] |

| Bone Regeneration | 8-Br-cAMP | MC3T3-E1 (Osteoblast-like cells) | 100 µM | Increased VEGF production | [9] |

| in vivo Study | 8-Bromo-cAMP | BALB/c mice with CT26 tumors | 60 mg/kg (i.p.) | Inhibition of angiogenesis and vasculogenic mimicry | [10] |

Signaling Pathways

This compound primarily exerts its effects through the activation of the PKA signaling pathway. However, at higher concentrations, potential activation of the Exchange protein directly activated by cAMP (Epac) should be considered.

Canonical PKA-Dependent Signaling Pathway

The activation of PKA by this compound initiates a signaling cascade that regulates a multitude of cellular processes, including gene expression, metabolism, and cell cycle progression. A key downstream target is the transcription factor cAMP response element-binding protein (CREB).

cAMP-Induced Cell Migration Pathway

In some cellular contexts, such as mouse embryonic stem cells, cAMP signaling can induce cell migration through a pathway involving both PKA and Epac, leading to the activation of small GTPases Rac1 and Cdc42.

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key experiments.

In Vitro PKA Kinase Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by this compound.

Materials:

-

Purified PKA holoenzyme

-

This compound sodium salt

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP solution

-

Phospho-PKA substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microplate

Procedure:

-

Prepare Reagents:

-

Reconstitute PKA holoenzyme in kinase buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM in sterile water) and create a serial dilution to test a range of concentrations.

-

Prepare a stock solution of the PKA substrate peptide.

-

Prepare a working solution of ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the PKA holoenzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).

-

Add the PKA substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution or by washing the plate.

-

Wash the plate several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the phospho-PKA substrate antibody and incubate at room temperature for 1-2 hours.

-

Wash the plate as described above.

-

Add the HRP-conjugated secondary antibody and incubate at room temperature for 30 minutes.

-

Wash the plate again.

-

Add the TMB substrate and incubate until a blue color develops.

-

Stop the color development by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Subtract the background absorbance (wells with no enzyme) from all readings.

-

Plot the absorbance as a function of the this compound concentration to determine the EC50 for PKA activation.

-

Cell Migration Assay (Boyden Chamber)

This protocol describes a method to assess the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell line of interest (e.g., MCF7, MDA-MB-231)

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Extracellular matrix protein (e.g., Collagen IV or Matrigel)

-

Cell culture medium (serum-free and with serum)

-

This compound

-

Calcein-AM or DAPI for cell staining

-

Cotton swabs

Procedure:

-

Preparation:

-

Coat the top of the transwell membrane with the extracellular matrix protein and allow it to dry.

-

Serum-starve the cells for 2-24 hours before the assay.

-

-

Cell Seeding:

-

Harvest and resuspend the cells in serum-free medium containing the desired concentration of this compound or vehicle control.

-

Seed the cells into the upper chamber of the transwell insert.

-

-

Migration:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a humidified incubator for a duration appropriate for the cell line (e.g., 6-24 hours).

-

-

Quantification:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells per field for each condition.

-

Compare the migration of this compound-treated cells to the vehicle-treated control.

-

Experimental Workflow

A typical workflow for using this compound to study PKA-dependent cellular processes is outlined below.

Conclusion

This compound is a powerful and reliable pharmacological tool for the specific and sustained activation of the PKA signaling pathway. Its resistance to phosphodiesterase degradation and cell permeability make it superior to endogenous cAMP and other analogs for many research applications. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in effectively utilizing this compound to explore the complexities of cellular signaling and to pave the way for novel therapeutic interventions.

Disclaimer

The information provided in this document is for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers should always consult relevant literature and optimize protocols for their specific experimental systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. biolog.de [biolog.de]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]

Sp-8-Br-cAMPS as a PKA Activator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS), a potent and widely used activator of cAMP-dependent Protein Kinase A (PKA). We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its application, and visualize the associated signaling pathways and workflows.

Introduction: The Power of a Modified Nucleotide

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in numerous cellular processes by activating Protein Kinase A (PKA). This compound is a chemically modified analog of cAMP designed to overcome the limitations of the endogenous molecule in experimental settings. Its key advantages include:

-

Enhanced Lipophilicity: The bromine substitution at the 8th position of the adenine ring increases the molecule's lipophilicity, facilitating its passage across cell membranes.[1][2][3]

-

Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification at the cyclic phosphate group, specifically the Sp-isomer, renders the molecule resistant to degradation by PDEs.[1][4] This ensures sustained and stable activation of PKA.[5]

-

High Potency and Selectivity: this compound is a potent agonist of PKA, effectively activating the enzyme at nanomolar to low micromolar concentrations.[4][6]

These characteristics make this compound an invaluable tool for elucidating PKA-mediated signaling pathways in various physiological and pathological contexts.

Mechanism of Action: Releasing the Catalytic Subunits

The activation of PKA by this compound follows the canonical mechanism of cAMP-dependent activation.[7] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][8] The regulatory subunits dimerize and bind to the catalytic subunits, inhibiting their kinase activity.

The binding of two molecules of this compound to each regulatory subunit induces a conformational change. This change leads to the dissociation of the catalytic subunits, which are then free to phosphorylate their target substrate proteins on serine or threonine residues within the consensus sequence Arg-Arg-X-Ser/Thr (RRXS/T).[5]

Figure 1: PKA signaling pathway activated by this compound.

Quantitative Data

The potency of this compound as a PKA activator has been quantified in various studies. The following table summarizes key parameters. It is important to note that values can vary depending on the experimental system and conditions.

| Parameter | Value | PKA Isoform | Cell/System Type | Reference(s) |

| EC50 | 360 nM | Not Specified | Not Specified | [6][9][10] |

| EC50 | 1.5 µM | Not Specified | Sensory Neurons | [4][7] |

| EC50 | 203 µM | Not Specified | Sensory Neurons (without AM-ester) | [8] |

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal PKA activation.

Experimental Protocols

To ensure reproducible and reliable results, detailed methodologies are crucial. Below are protocols for key experiments involving this compound.

In Vitro PKA Kinase Assay (Non-Radioactive, ELISA-based)

This assay measures the activity of purified PKA upon activation by this compound.[7]

Materials:

-

Purified PKA holoenzyme or reconstituted catalytic and regulatory subunits

-

This compound sodium salt

-

PKA substrate peptide (e.g., Kemptide)

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[11]

-

96-well microplate

-

Plate reader

-

Phospho-specific antibody against the PKA substrate

-

HRP-conjugated secondary antibody

-

TMB substrate and stop solution

-

Wash buffer (e.g., PBS with 0.05% Tween-20)[7]

Procedure:

-

Reagent Preparation:

-

Kinase Reaction:

-

Add the PKA holoenzyme to each well of a 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).[7]

-

Add the PKA substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.[7]

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[11]

-

-

Detection (ELISA):

-

Coat a separate 96-well plate with the PKA substrate peptide.

-

Transfer the reaction mixtures to the coated plate and incubate to allow the phosphorylated substrate to bind.

-

Wash the plate several times with wash buffer.[7]

-

Add the primary phospho-specific antibody and incubate.

-

Wash the plate and add the HRP-conjugated secondary antibody.[7]

-

Wash the plate again and add the TMB substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.[7]

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance as a function of the this compound concentration to determine the EC50 for PKA activation.[7]

-

Western Blot Analysis of PKA Substrate Phosphorylation in Cells

This protocol quantifies the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in cells treated with this compound.[5][12]

Materials:

-

Cultured cells

-

This compound

-

Cell lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-PKA substrate and anti-total PKA substrate or a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.[5]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.[12]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.[5]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.[12]

-

Normalize the intensity of the phosphorylated protein to the total protein or loading control for each sample.[12]

-

Plot the normalized phosphorylation levels against the concentration of this compound to generate a dose-response curve.[12]

-

Figure 2: General experimental workflows for using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with broad applications in:

-

Signal Transduction Research: Elucidating the role of PKA in various signaling cascades.[6]

-

Neuroscience: Studying PKA's involvement in synaptic plasticity, memory formation, and neuronal differentiation.[13]

-

Cardiology: Investigating the role of PKA in cardiac muscle contraction and heart failure.[12]

-

Cancer Biology: Examining the impact of PKA activation on cell proliferation, differentiation, and apoptosis in cancer cells.[4]

-

Drug Discovery: Serving as a reference compound in high-throughput screening for novel PKA modulators.

Conclusion

This compound stands out as a potent, cell-permeable, and PDE-resistant activator of PKA. Its well-defined mechanism of action and reliability make it an indispensable tool for researchers and drug development professionals investigating the multifaceted roles of PKA signaling. By employing the detailed protocols and understanding the quantitative aspects presented in this guide, researchers can confidently and effectively utilize this compound to advance their scientific inquiries.

References

- 1. biolog.de [biolog.de]

- 2. This compound BIOLOG Life Science Institute [biolog.de]

- 3. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. rupress.org [rupress.org]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Function of Sp-8-Br-cAMPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cAMPS (8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent and versatile cell-permeable analog of cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of its chemical structure, mechanism of action, and applications in research, with a focus on its role as a selective activator of Protein Kinase A (PKA). The information herein is intended to equip researchers with the necessary details to effectively utilize this compound in their experimental designs.

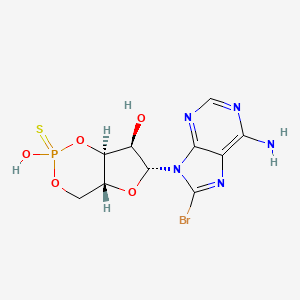

Core Structure and Chemical Properties

This compound is a chemically modified analog of cAMP designed for enhanced efficacy and stability in cellular and biochemical assays. Its structure incorporates two key modifications: a bromine atom at the 8th position of the adenine ring and a sulfur atom replacing a non-bridging oxygen in the cyclic phosphate moiety, with the sulfur in the Sp (axial) configuration. These modifications confer increased lipophilicity, facilitating passage across cell membranes, and provide significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP. This resistance ensures a more sustained and stable activation of its downstream targets.

A 2D chemical structure of this compound is presented below:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrN₅O₅PS · Na | [1] |

| Molecular Weight | 446.2 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and PBS (pH 7.2, 10 mg/ml) | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [2] |

Mechanism of Action: PKA Activation

This compound functions as a potent agonist of Protein Kinase A (PKA), a key enzyme in cellular signaling cascades. In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP, or an analog like this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation.

Quantitative Data on PKA Activation

The potency of this compound as a PKA activator has been quantified through its half-maximal effective concentration (EC₅₀). It is important to note that the acetoxymethyl (AM) ester prodrug form, this compound-AM, exhibits significantly greater potency in cell-based assays due to enhanced membrane permeability.

| Compound | EC₅₀ for PKA Activation | Notes | Reference |

| This compound | 360 nM | In vitro PKA activating activity. | [3][4] |

| This compound | 1.5 µM | PKA agonist activity. | [1] |

| This compound-AM | 1.5 µM | In sensory neurons. |

Signaling Pathway

The canonical signaling pathway initiated by this compound involves the direct activation of PKA. The following diagram illustrates this cascade, from the binding of the analog to the PKA holoenzyme to the downstream phosphorylation of target proteins, such as the transcription factor CREB.

Caption: PKA signaling pathway activated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to assess PKA activation.

Protocol 1: In Vitro PKA Kinase Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA in response to this compound.

Materials:

-

Purified PKA catalytic and regulatory subunits (to reconstitute the holoenzyme)

-

This compound sodium salt

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

Phospho-PKA substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M HCl)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the PKA holoenzyme in kinase buffer to the desired concentration.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) and create a serial dilution to test a range of concentrations.

-

Prepare a working solution of the PKA substrate peptide and ATP in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add the PKA holoenzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (a known PKA activator).

-

Add the PKA substrate peptide to each well.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding a stop solution.

-

Wash the plate and add the phospho-PKA substrate primary antibody. Incubate as recommended by the manufacturer.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate as recommended.

-

Wash the plate and add the TMB substrate.

-

Stop the color development with the stop solution and read the absorbance at the appropriate wavelength using a plate reader.

-

Protocol 2: Western Blot Analysis of PKA Activation in Cultured Cells

This protocol outlines the steps to assess PKA activation in a cellular context by measuring the phosphorylation of a key downstream target, CREB, at serine 133.

Materials:

-

Cultured cells

-

This compound or this compound-AM

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere.

-

If necessary, serum-starve the cells to reduce basal kinase activity.

-

Treat cells with the desired concentrations of this compound or this compound-AM for a predetermined time (e.g., 15-30 minutes). Include an untreated or vehicle-treated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an anti-total-CREB antibody for normalization.

-

Quantify the band intensities to determine the fold-change in CREB phosphorylation.

-

Experimental Workflow Visualization

The following diagram provides a general workflow for investigating PKA activation using this compound in a cell-based assay.

Caption: General experimental workflow for using this compound.

Conclusion

This compound is a powerful and reliable tool for the investigation of cAMP-PKA signaling pathways. Its enhanced cell permeability and resistance to degradation make it a superior alternative to native cAMP and other analogs for many experimental applications. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in research and drug development, enabling a deeper understanding of the critical role of PKA in cellular function.

References

Sp-8-Br-cAMPS: An In-depth Technical Guide to a Potent Protein Kinase A Activator

Abstract

This technical guide provides a comprehensive overview of 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-8-Br-cAMPS), a potent and versatile tool in signal transduction research. Developed as a metabolically stable and membrane-permeant analog of cyclic adenosine monophosphate (cAMP), this compound serves as a selective activator of cAMP-dependent Protein Kinase A (PKA). This document details the discovery, mechanism of action, and key quantitative parameters of this compound and its cell-permeant precursor, this compound-AM. Detailed experimental protocols for its application in various research contexts are provided, alongside visual representations of the pertinent signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of cAMP/PKA-mediated cellular processes.

Introduction: The Pursuit of a Stable and Potent PKA Activator

The discovery and development of this compound were driven by the need for a research tool that could overcome the limitations of endogenous cAMP and its earlier synthetic analogs. Cyclic AMP is a ubiquitous second messenger that is rapidly degraded by phosphodiesterases (PDEs), resulting in transient signaling events. Early analogs like 8-Bromo-cAMP (8-Br-cAMP) offered increased lipophilicity for better membrane permeability but were still susceptible to hydrolysis by PDEs.[1]

The strategic design of this compound incorporated two key chemical modifications to address these shortcomings:

-

8-Bromo Substitution: The bromine atom at the 8th position of the adenine ring enhances the lipophilicity of the molecule, facilitating its passage across cell membranes.[1] This modification also favors the syn-conformation of the glycosidic bond, which is preferred by the regulatory subunits of PKA.

-

Sp-phosphorothioate Moiety: The replacement of a non-bridging oxygen atom with sulfur in the cyclic phosphate group, in the Sp-configuration, renders the molecule highly resistant to degradation by PDEs.[2] This modification ensures a sustained and stable activation of PKA in experimental settings.

These modifications collectively make this compound a potent, metabolically resistant, and membrane-permeant agonist of PKA, suitable for a wide range of in vitro and in vivo studies.[3]

Mechanism of Action: Selective Activation of Protein Kinase A

The canonical activation of PKA, a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits, is initiated by the binding of cAMP to the regulatory subunits. This binding induces a conformational change that leads to the dissociation of the active catalytic subunits. These C-subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity.

This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of both PKA type I and type II, leading to the release and activation of the catalytic subunits.[2][4] While this compound is a potent PKA activator, it is important to consider other potential cAMP effectors, such as the Exchange protein directly activated by cAMP (Epac). Although some cAMP analogs can activate both PKA and Epac, this compound is generally considered to be more selective for PKA.[2][5] However, at high concentrations, the potential for off-target effects, including the activation of Epac, should not be entirely disregarded.

Quantitative Data

The following tables summarize key quantitative data for this compound and related cAMP analogs, providing a basis for experimental design and comparison.

| Compound | Parameter | Value | Cell Type / Condition |

| This compound | EC₅₀ | 360 nM | Protein Kinase A (PKA) |

| This compound | EC₅₀ | 1.5 µM | PKA Agonist |

| This compound-AM | EC₅₀ | 1.3 µM | Sensory Neurons |

| 8-Bromo-cAMP | Kₐ | 0.05 µM | PKA |

Table 1: PKA Activation Data for this compound and Related Analogs. EC₅₀ (Half-maximal effective concentration) and Kₐ (Activation constant) values indicate the potency of the compound in activating PKA. Lower values signify higher potency.[6][7][8][9][10]

| Property | This compound | 8-Bromo-cAMP |

| PDE Resistance | High | Low to Moderate |

| Lipophilicity | High | Moderate |

| Primary Effector(s) | PKA | PKA, Epac |

Table 2: Comparative Properties of this compound and 8-Bromo-cAMP. These properties highlight the advantages of this compound for achieving sustained and specific PKA activation.[1]

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway

The activation of PKA by this compound initiates a signaling cascade that culminates in the phosphorylation of numerous downstream targets, regulating a wide array of cellular processes. A key downstream effector is the transcription factor cAMP Response Element-Binding protein (CREB).

Experimental Workflow for Investigating PKA Activation

A typical experimental workflow to study the effects of this compound on PKA-dependent cellular processes is outlined below.

Experimental Protocols

In Vitro PKA Kinase Assay

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA upon activation by this compound.

Materials:

-

Purified PKA holoenzyme

-

This compound, sodium salt

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

Phospho-PKA substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute PKA holoenzyme in kinase buffer.

-

Prepare a stock solution of this compound in water and create a serial dilution.

-

Prepare stock solutions of the PKA substrate peptide and ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add PKA holoenzyme to each well of a 96-well plate.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound).

-

Add the PKA substrate peptide to each well.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding the stop solution.

-

Add the phospho-PKA substrate antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the plate as before.

-

Add the TMB substrate and incubate until color develops.

-

Stop the color development with the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Plot the absorbance as a function of this compound concentration to determine the EC₅₀ for PKA activation.

-

Cell Treatment with this compound-AM

This protocol outlines the use of the cell-permeant prodrug this compound-AM for intracellular activation of PKA.[11]

Materials:

-

This compound-AM

-

Anhydrous DMSO

-

Cultured cells of interest

-

Cell culture medium

Procedure:

-

Prepare Stock Solution:

-

Dissolve this compound-AM in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

-

Store the stock solution in aliquots at -20°C or -80°C, protected from light and moisture.

-

-

Cell Treatment:

-

On the day of the experiment, thaw an aliquot of the this compound-AM stock solution.

-

Dilute the stock solution in serum-free or complete cell culture medium to the desired final working concentrations. A typical starting range is 1-100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound-AM.

-

Include a vehicle control (medium with the same concentration of DMSO as used for the highest this compound-AM concentration).

-

Incubate the cells for the desired period, which can range from minutes for phosphorylation studies to hours or days for studies on gene expression or cell proliferation.[12]

-

Western Blot Analysis of CREB Phosphorylation

This protocol describes the detection of PKA activation in cells by measuring the phosphorylation of its downstream target, CREB, at Serine 133.

Materials:

-

Cells treated with this compound or this compound-AM

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-phospho-CREB (Ser133)

-

Primary antibody: Rabbit or mouse anti-total CREB

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities.

-

Normalize the phospho-CREB signal to the total CREB signal to determine the relative increase in CREB phosphorylation.

-

Conclusion

This compound and its cell-permeant prodrug, this compound-AM, are indispensable tools for the specific and sustained activation of Protein Kinase A. Their resistance to phosphodiesterase degradation and enhanced lipophilicity offer significant advantages over endogenous cAMP and earlier analogs. By providing a stable and potent means to activate the PKA signaling pathway, these compounds enable researchers to meticulously dissect the intricate roles of PKA in a vast array of cellular functions. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective and reproducible use of this compound in advancing our understanding of cAMP-mediated signal transduction and its implications in health and disease.

References

- 1. biolog.de [biolog.de]

- 2. benchchem.com [benchchem.com]

- 3. This compound BIOLOG Life Science Institute [biolog.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound-AM BIOLOG Life Science Institute [biolog.de]

- 12. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sp-8-Br-cAMPS in the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular processes. The study of its signaling pathways necessitates tools that can specifically and robustly modulate its downstream effectors. Sp-8-Br-cAMPS is a potent, cell-permeable, and metabolically stable analog of cAMP that serves as a selective activator of cAMP-dependent Protein Kinase A (PKA). Its unique chemical modifications, a bromine substitution at the 8th position of the adenine ring and a phosphorothioate modification of the cyclic phosphate, confer enhanced lipophilicity and resistance to hydrolysis by phosphodiesterases (PDEs). These properties make this compound an invaluable tool for the precise investigation of PKA-mediated signaling cascades in various experimental settings. This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Introduction to the cAMP Signaling Pathway

The cAMP signaling pathway is a fundamental mechanism by which cells respond to a variety of extracellular stimuli. The canonical pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cAMP. The primary intracellular effector of cAMP is Protein Kinase A (PKA), a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[1] These active C subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.[1][2] Another key effector for cAMP is the Exchange protein directly activated by cAMP (Epac).[3][4]

Termination of the cAMP signal is primarily achieved through the enzymatic degradation of cAMP to AMP by cyclic nucleotide phosphodiesterases (PDEs).[5][6][7] The activity of PDEs is a critical determinant of the magnitude and duration of cAMP-mediated signaling.

This compound: A Potent and Stable PKA Activator

This compound, or 8-Bromoadenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, is a chemically modified analog of cAMP designed to overcome some of the limitations of using native cAMP or other analogs in experimental systems.

Key Features:

-

PKA Agonist: this compound is a potent agonist of PKA.[8][9][10] It mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.[1]

-

Enhanced Lipophilicity and Cell Permeability: The bromine substitution at the 8-position of the adenine nucleobase increases the lipophilicity of the molecule compared to cAMP.[4][11] This property facilitates its passive diffusion across cell membranes, allowing for the effective activation of intracellular signaling pathways in intact cells.[11][12]

-

Resistance to Phosphodiesterase (PDE) Hydrolysis: The phosphorothioate modification at the cyclic phosphate group makes this compound highly resistant to degradation by most PDEs.[4][5][13][14] This is a significant advantage over cAMP and other analogs like 8-Br-cAMP, which can be slowly metabolized.[4] The resistance to hydrolysis ensures a more sustained and stable activation of PKA, which is particularly beneficial for long-term experiments.[4][5]

-

Selectivity: While many cAMP analogs can activate both PKA and Epac, this compound is generally considered to be more selective for PKA.[5] However, the possibility of Epac activation, especially at higher concentrations, should be considered.[3]

This compound-AM: A Prodrug for Enhanced Intracellular Delivery

To further improve cell permeability, an acetoxymethyl (AM) ester form, this compound-AM, is available.[15][16] This prodrug readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant this compound, which then accumulates within the cell.[15] This strategy can lead to a more efficient and sustained intracellular concentration of the active compound.[16]

Quantitative Data

The following table summarizes key quantitative parameters for this compound and related compounds.

| Compound | Parameter | Value | Cell Type/System | Reference |

| This compound | EC50 for PKA activation | 360 nM | Not specified | [8][9][10] |

| This compound | EC50 for PKA activation | 1.5 µM | Not specified | [14] |

| This compound-AM | EC50 for PKA activation | 1.5 µM | Sensory neurons | [5][16] |

| 8-Bromo-cAMP | Ka for PKA activation | 0.05 µM (50 nM) | Not specified | [17] |

| 8-Bromo-cAMP | EC50 (high potency phase) | 706 pM | Rat spinal cord neurons | [3] |

| 8-Bromo-cAMP | EC50 (low potency phase) | 392 µM | Rat spinal cord neurons | [3] |

| 8-pCPT-2-O-Me-cAMP (Epac Activator) | EC50 | 5.2 µM | Rat spinal cord neurons | [3] |

Signaling Pathways and Experimental Workflows

Canonical cAMP/PKA Signaling Pathway

The following diagram illustrates the canonical cAMP signaling pathway leading to the activation of PKA.

Mechanism of Action of this compound

This compound acts as a direct activator of PKA, bypassing the need for adenylyl cyclase activation. Its resistance to PDEs leads to a sustained PKA activation.

General Experimental Workflow Using this compound

The following diagram outlines a typical workflow for investigating the effects of this compound on a cellular process.

Experimental Protocols

In Vitro PKA Kinase Assay Using this compound

This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by this compound.[5]

Materials:

-

Purified PKA catalytic and regulatory subunits (to reconstitute the holoenzyme)

-

This compound sodium salt

-

PKA substrate peptide (e.g., Kemptide: LRRASLG)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

Phospho-PKA substrate antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M HCl)

-

96-well microplate (high-binding)

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the PKA holoenzyme or subunits in kinase buffer to the desired concentration.

-

Prepare a stock solution of this compound in sterile water or an appropriate buffer. Prepare serial dilutions to create a dose-response curve.

-

Prepare a stock solution of the PKA substrate peptide.

-

Prepare a working solution of ATP in kinase buffer.

-

-

Coat Plate with Substrate:

-

Add the PKA substrate peptide solution to each well of the 96-well plate and incubate to allow for coating.

-

Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

-

-

Kinase Reaction:

-

In a separate plate or tubes, add the PKA holoenzyme to each reaction.

-

Add the different concentrations of this compound to the respective reactions. Include a negative control (no this compound) and a positive control (e.g., a known PKA activator).

-

Transfer the PKA/activator mix to the substrate-coated plate.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction by washing the plate.

-

Add the primary antibody (phospho-PKA substrate antibody) to each well and incubate.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

-

Wash the wells and add the TMB substrate. Allow color to develop.

-

Stop the reaction with the stop solution.

-

Read the absorbance at the appropriate wavelength using a plate reader.

-

Cell-Based Assay for PKA Activation using this compound-AM

This protocol describes how to treat cultured cells with this compound-AM and assess PKA activation by measuring the phosphorylation of a downstream target, CREB (cAMP Response Element-Binding Protein), via Western blotting.[18]

Materials:

-

Cultured cells of interest

-

This compound-AM

-

Anhydrous DMSO

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and rabbit or mouse anti-total CREB

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound-AM in anhydrous DMSO (e.g., 10 mM). Store in aliquots at -20°C or -80°C, protected from light and moisture.

-

-

Cell Treatment:

-

Plate cells and allow them to adhere and reach the desired confluency.

-

On the day of the experiment, thaw the this compound-AM stock solution.

-

Dilute the stock solution in serum-free cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type (a typical starting range is 1-100 µM).

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound-AM. Include a vehicle control (DMSO).

-

Incubate for the desired time (e.g., 15-60 minutes for signaling events).

-

-

Cell Lysis:

-

After incubation, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against phospho-CREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.

-

Applications in Research and Drug Development

This compound and its derivatives are widely used in various research areas:

-

Neuroscience: To study the role of PKA in neuronal development, synaptic plasticity, and neurodegeneration.[19]

-

Cancer Biology: To investigate the involvement of the cAMP/PKA pathway in cell proliferation, apoptosis, and differentiation in cancer cells.[20][21]

-

Cardiovascular Research: To explore the effects of PKA activation on cardiac muscle contraction, vascular smooth muscle relaxation, and other cardiovascular functions.[6]

-

Endocrinology and Metabolism: To elucidate the role of PKA in hormone action and metabolic regulation.

-

Drug Discovery: As a tool to validate PKA as a therapeutic target and to screen for compounds that modulate the cAMP signaling pathway.

Conclusion

This compound is a powerful and versatile tool for the investigation of cAMP/PKA signaling. Its enhanced cell permeability and resistance to phosphodiesterase degradation provide researchers with a reliable means to selectively and sustainably activate PKA in a variety of experimental models. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound, ultimately advancing our understanding of the multifaceted roles of the cAMP signaling pathway in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Identifications of Putative PKA Substrates with Quantitative Phosphoproteomics and Primary-Sequence-Based Scoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biolog.de [biolog.de]

- 5. benchchem.com [benchchem.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Sp-8-Br-cAMPS_TargetMol [targetmol.com]

- 11. This compound BIOLOG Life Science Institute [biolog.de]

- 12. benchchem.com [benchchem.com]

- 13. Enzo Life Sciences 8-Bromoadenosine 3',5'-cyclic Monophosphothioate, Sp-Isomer | Fisher Scientific [fishersci.com]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound-AM BIOLOG Life Science Institute [biolog.de]

- 16. rupress.org [rupress.org]

- 17. selleckchem.com [selleckchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Sp-8-Br-cAMPS: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sp-8-Br-cAMPS (Sp-8-Bromoadenosine-3',5'-cyclic monophosphorothioate) is a potent and versatile cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its unique chemical modifications, including a bromine substitution at the 8th position of the adenine ring and a phosphorothioate group at the cyclic phosphate moiety, confer distinct advantages over the endogenous second messenger, cAMP, and other analogs. These modifications result in increased lipophilicity for enhanced membrane permeability and significant resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[1][2] Consequently, this compound provides a sustained and robust activation of cAMP-dependent pathways, making it an invaluable tool for elucidating the intricate roles of cAMP signaling in various physiological and pathological processes.

This technical guide provides a comprehensive overview of the biological activity and function of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Core Mechanism of Action: Potent Activation of Protein Kinase A

The primary biological function of this compound is the activation of cAMP-dependent Protein Kinase A (PKA). PKA is a holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP, or an analog like this compound, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These liberated catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

This compound is a potent agonist for PKA, with a reported half-maximal effective concentration (EC50) for PKA activation of 360 nM.[3][4] Its resistance to degradation by PDEs ensures a more prolonged activation of PKA compared to cAMP, which is rapidly hydrolyzed.[1][2] This sustained activation is particularly advantageous for studying long-term cellular processes regulated by PKA.

Quantitative Data

The following tables summarize key quantitative data for this compound and related cAMP analogs, providing a basis for experimental design and comparison.

Table 1: PKA Activation Data for this compound and Analogs

| Compound | Parameter | Value | Notes |

| This compound | EC50 (PKA activation) | 360 nM[3][4] | Potent activator of PKA. |

| This compound-AM | EC50 (in sensory neurons) | 1.5 µM[4] | Acetoxymethyl ester prodrug for enhanced cell permeability. |

| 8-Br-cAMP | Ka (PKA activation) | 0.05 µM[5] | Activates both PKA and Epac.[2][6] |

Table 2: Comparative Properties of cAMP Analogs

| Property | This compound | 8-Br-cAMP |

| PKA Activation | Potent agonist[3][4] | Activator[5] |

| Epac Activation | Not a primary activator | Activates Epac[2][6] |

| Lipophilicity | Significantly more lipophilic than Sp-cAMPS[1] | More lipophilic than cAMP[2] |

| PDE Resistance | Metabolically resistant[1] | Slowly metabolized by PDEs[2] |

| Cell Permeability | High[1] | Membrane-permeant[2] |

Signaling Pathways

This compound primarily functions through the canonical PKA signaling pathway. However, it is important to consider potential off-target effects, particularly at higher concentrations.

Canonical PKA Signaling Pathway

The activation of PKA by this compound initiates a cascade of phosphorylation events that regulate a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. A key downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein).

Potential Off-Target Signaling

While this compound is considered a selective PKA activator, it is crucial to consider potential interactions with other cAMP effectors, such as Exchange protein directly activated by cAMP (Epac), especially at high concentrations. Unlike 8-Br-cAMP, which is known to activate both PKA and Epac, this compound is not a primary activator of Epac.[2][6] However, researchers should be mindful of this potential for off-target effects and employ appropriate controls.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate cAMP/PKA signaling.

In Vitro PKA Kinase Assay (Non-Radioactive, ELISA-based)

This protocol describes a method to determine the in vitro potency (EC50) of this compound for PKA activation.

Materials:

-

Purified recombinant PKA holoenzyme

-

PKA substrate peptide (e.g., Kemptide)

-

This compound

-

ATP solution

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

96-well microplate

-

Phospho-PKA substrate specific antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Reconstitute the PKA holoenzyme in kinase reaction buffer to the desired concentration.

-

Prepare a stock solution of this compound in sterile water or an appropriate buffer.

-

Prepare a serial dilution of this compound in kinase reaction buffer to generate a dose-response curve (e.g., from 1 nM to 100 µM).

-

Prepare a working solution of ATP in kinase reaction buffer.

-

-

Kinase Reaction:

-

To the wells of a 96-well plate, add the PKA substrate peptide.

-

Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control (a known PKA activator).

-

Add the reconstituted PKA holoenzyme to each well.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding the stop solution.

-

Wash the wells several times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

-

Add the phospho-PKA substrate specific antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells as described above.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells as described above.

-

Add the TMB substrate and incubate until a blue color develops.

-

Stop the color development by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Subtract the background absorbance (wells with no enzyme) from all readings.

-

Plot the absorbance as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Western Blot for Phospho-CREB (Ser133) in Cultured Cells

This protocol details the detection of phosphorylated CREB at Serine 133, a downstream marker of PKA activation, in cells treated with this compound.

Materials:

-

Cultured cells of interest

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to the desired confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 15-60 minutes). Include an untreated control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-CREB signal to the total CREB signal.

-

Conclusion

This compound is a powerful and indispensable tool for the study of cAMP/PKA signaling. Its enhanced cell permeability and resistance to phosphodiesterase degradation provide researchers with a reliable means to induce sustained and robust PKA activation. This technical guide has provided an in-depth overview of its biological activity, quantitative data for comparative analysis, and detailed experimental protocols to facilitate its effective use in research and drug development. By understanding its mechanism of action and employing the appropriate experimental methodologies, researchers can continue to unravel the complex and vital roles of the cAMP/PKA signaling pathway in cellular function and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. biolog.de [biolog.de]

- 3. benchchem.com [benchchem.com]

- 4. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

The Researcher's Guide to Sp-8-Br-cAMPS: A Potent and Stable Activator of Protein Kinase A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals